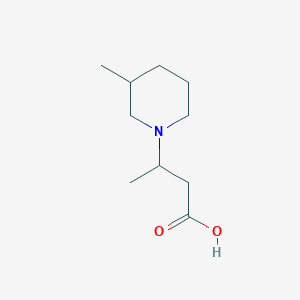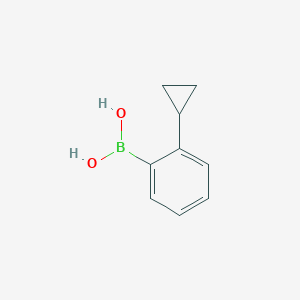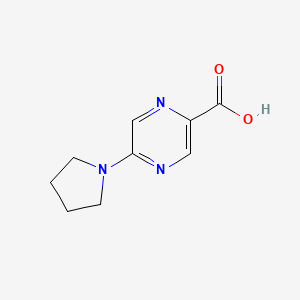
3-(3-Methylpiperidin-1-yl)butanoic acid
Overview
Description
3-(3-Methylpiperidin-1-yl)butanoic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 . It is used in research .
Molecular Structure Analysis
The molecular structure of 3-(3-Methylpiperidin-1-yl)butanoic acid consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Inhibition of Mycolic Acid Biosynthesis
Methyl esters of cyclopropane and cyclopropene fatty acids, including analogues of 3-(3-methylpiperidin-1-yl)butanoic acid, have been studied for their potential as inhibitors of mycolic acid biosynthesis. Mycolic acids are key components in the cell envelopes of mycobacteria, which are responsible for diseases like tuberculosis. The synthesis of specific cyclopropane esters has shown promising results as inhibitors of this biosynthesis pathway (Hartmann et al., 1994).
Volatile Biomarkers for Staphylococcus aureus Detection
3-Methyl-butanal and 3-methyl-butanoic acid, compounds closely related to 3-(3-methylpiperidin-1-yl)butanoic acid, have been identified as volatile biomarkers for Staphylococcus aureus in various environments, including meat and milk. Studies have shown a significant correlation between the production of these biomarkers and the growth of S. aureus, indicating their potential application in the rapid and specific detection of this bacterium in food safety and quality control (Hu et al., 2020).
Organometallic Analogue Synthesis in Medicinal Chemistry
Research in organometallic chemistry has focused on synthesizing derivatives of 3-(3-methylpiperidin-1-yl)butanoic acid for use in medicinal applications. These compounds are studied for their potential as isosteric substitutes for organic drug candidates. This involves the synthesis of complex structures containing organometallic moieties, which could pave the way for new treatments in various medical fields (Patra et al., 2012).
Biofuel Production via Microbial Engineering
In biofuel research, compounds like 3-(3-methylpiperidin-1-yl)butanoic acid and its derivatives are of interest for their potential as biofuel additives or substitutes. Engineering microbial strains to produce these compounds from amino acid pathways demonstrates the feasibility of using such compounds in sustainable energy applications. This approach could lead to more efficient and environmentally friendly biofuel production methods (Connor & Liao, 2008).
properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-4-3-5-11(7-8)9(2)6-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOBZWDEVQJGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpiperidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)

![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
